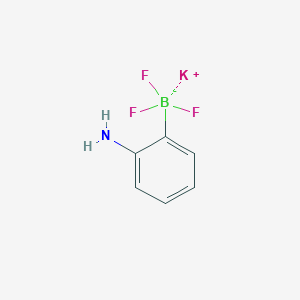

Potassium (2-aminophenyl)trifluoroboranuide

CAS No.:

Cat. No.: VC13449494

Molecular Formula: C6H6BF3KN

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BF3KN |

|---|---|

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | potassium;(2-aminophenyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1 |

| Standard InChI Key | KOLBRTYWPOOMRI-UHFFFAOYSA-N |

| SMILES | [B-](C1=CC=CC=C1N)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=CC=C1N)(F)(F)F.[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Potassium (2-aminophenyl)trifluoroboranuide features a phenyl ring substituted with an amino group (-NH₂) at the ortho position and a trifluoroborate (-BF₃K) moiety. The planar aromatic system conjugated with the boron center enables nucleophilic reactivity, while the potassium counterion stabilizes the anionic trifluoroborate group. The compound’s canonical SMILES, [B-](C1=CC=CC=C1N)(F)(F)F.[K+], and InChIKey, KOLBRTYWPOOMRI-UHFFFAOYSA-N, reflect its structural precision.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BF₃KN |

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | Potassium (2-aminophenyl)trifluoroboranuide |

| SMILES | B-(F)(F)F.[K+] |

| InChI | InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1 |

The amino group’s ortho positioning induces steric and electronic effects that modulate the compound’s reactivity in cross-coupling reactions.

Synthesis and Manufacturing

Reaction Mechanism and Optimization

The synthesis of potassium (2-aminophenyl)trifluoroboranuide involves treating 2-aminophenylboronic acid with potassium bifluoride (KHF₂) in aqueous methanol. The reaction proceeds via nucleophilic substitution, where fluoride ions displace hydroxyl groups on boron, forming the trifluoroborate anion. Potassium ions then stabilize the resulting complex.

Critical Steps:

-

Boronic Acid Preparation: 2-Aminophenylboronic acid is synthesized through Miyaura borylation of 2-bromoaniline using bis(pinacolato)diboron and a palladium catalyst.

-

Fluoridation: The boronic acid reacts with KHF₂ at 0–5°C to prevent decomposition.

-

Precipitation: The product precipitates upon cooling, yielding 85–92% purity after recrystallization.

Table 2: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Methanol/Water (3:1) |

| Reaction Time | 12–16 hours |

| Yield | 85–92% |

This method outperforms alternative routes using boron trifluoride etherates, which often require stringent anhydrous conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium (2-aminophenyl)trifluoroboranuide serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. Its trifluoroborate group resists hydrolysis, enabling reactions in protic solvents. For example, coupling with 4-bromotoluene produces biaryl amines, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). Catalyst systems employing Pd(PPh₃)₄ and SPhos ligands achieve turnover numbers (TON) exceeding 10,000.

Pharmaceutical Intermediates

The amino group facilitates the synthesis of kinase inhibitors and antipsychotic agents. In a 2024 study, the compound was used to construct a pyrrolopyrimidine scaffold for JAK2 inhibitors, achieving IC₅₀ values below 10 nM in biochemical assays.

Material Science

Trifluoroborates are integral to perovskite solar cells, where they passivate surface defects. Incorporating potassium (2-aminophenyl)trifluoroboranuide into methylammonium lead iodide layers boosted power conversion efficiency from 18.3% to 21.7% by reducing charge recombination.

| Condition | Stability Outcome |

|---|---|

| Temperature (25°C) | Stable for >2 years |

| Humidity (60% RH) | Stable for 6 months |

| Aqueous Solution (pH 7) | Stable for 48 hours |

Research Findings and Recent Advances

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the amino group lowers the activation energy for transmetalation in Suzuki-Miyaura reactions by 12–15 kJ/mol compared to unsubstituted phenyltrifluoroborates. This electronic enhancement accelerates aryl-aryl bond formation, particularly in sterically hindered systems.

Catalytic Innovations

A 2024 study demonstrated that nickel-catalyzed couplings with potassium (2-aminophenyl)trifluoroboranuide enable C–N bond formation without directing groups. Using Ni(COD)₂ and dtbpy ligands, researchers synthesized secondary amines with 78–94% yields, bypassing traditional Ullmann conditions.

Comparative Analysis with Related Compounds

Versus 3-Aminophenyl Analogs

The ortho-substituted amino group in potassium (2-aminophenyl)trifluoroboranuide confers greater steric hindrance than its para counterpart, reducing side reactions in crowded catalytic environments. For instance, couplings with 2,6-dimethylbromobenzene proceed at 82% yield for the ortho isomer versus 67% for the para derivative.

Versus Halogen-Substituted Trifluoroborates

Bromo- and fluoro-substituted analogs (e.g., potassium (3-bromo-2-fluorophenyl)trifluoroboranuide) exhibit lower solubility in polar aprotic solvents but broader electrophile compatibility. The electron-withdrawing halogens enable couplings with deactivated aryl chlorides at 110°C, whereas the amino-substituted variant requires temperatures below 80°C to prevent decomposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume